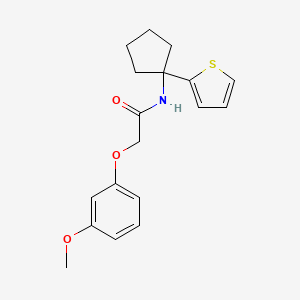

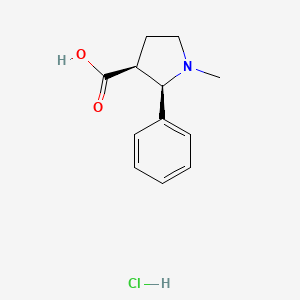

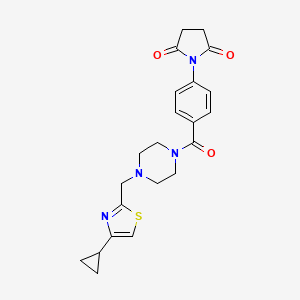

![molecular formula C16H13F3N2O3S B2486570 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester CAS No. 625376-49-0](/img/structure/B2486570.png)

2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various substituents, leading to compounds with potential cardiotonic activity. These syntheses often involve multiple steps including alkaline hydrolysis followed by acidification, and sometimes decarboxylation to yield the final products (Mosti et al., 1992).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted on molecules with complex structures to understand their molecular geometry, electronic properties, and intermolecular interactions. For instance, the molecular structure of related heterocyclic compounds has been characterized using techniques like FT-IR spectroscopy and X-ray diffraction, revealing their crystalline forms and electronic characteristics (Acar et al., 2017).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions with various reagents leading to the formation of new bonds and functional groups. For example, reactions involving cyclopropylideneacetic acids and esters with CuBr2 or CuI/I2 in aqueous acetonitrile have been used to synthesize substituted furanones and pyranones (Huang & Zhou, 2002).

Scientific Research Applications

Triorganotin Ester Synthesis and Characterization

Triorganotin esters of heteroaromatic carboxylic acids, involving compounds related to 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester, have been synthesized and characterized. The triorganotin esters were produced from the reaction of triorganotin chloride with various carboxylates, including 2-pyridinyl carboxylates, and characterized by techniques like elemental analysis, IR, and NMR. Crystal structures of some esters, displaying the coordination of tin atoms in a trigonal bipyramidal structure, were determined by single crystal X-ray diffraction (Yin et al., 2003), (Yin et al., 2004), (Yin et al., 2004).

Synthesis of Dyes and Polymers

Synthesis of Styryl Dyes

Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester was synthesized and used to create novel styryl dyes. These dyes were produced by condensing the thiophene derivative with various aldehydes and showed unique fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007).

Biocatalyzed Synthesis of Esters

Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester were compared in ionic liquids and hexane. This is the first report on the biocatalyzed synthesis of these esters, providing a green chemistry approach for their synthesis (Vidya & Chadha, 2010).

Conducting Polymers Synthesis

Conducting polymers of succinic acid bis-(2-thiophen-3-yl-ethyl)ester were synthesized. These polymers showed unique electrochromic properties, changing colors between transmissive yellow and blue, offering potential applications in smart windows or displays (Sacan et al., 2006), (Camurlu et al., 2005).

properties

IUPAC Name |

ethyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3S/c1-3-23-15(22)9(2)25-14-10(8-20)11(16(17,18)19)7-12(21-14)13-5-4-6-24-13/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXNENDSEHTONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

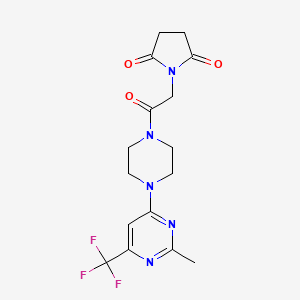

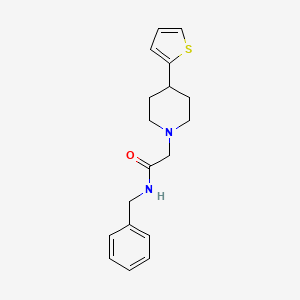

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

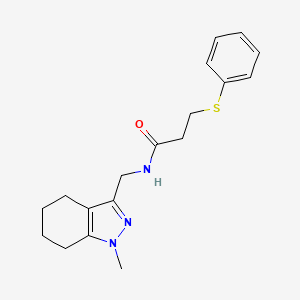

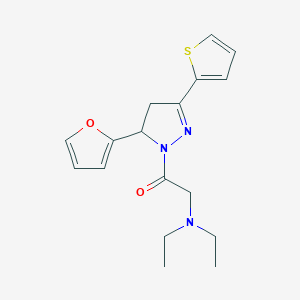

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)

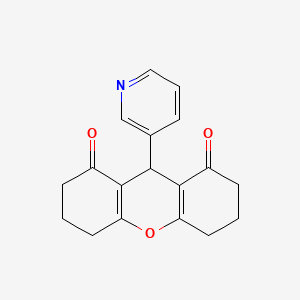

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

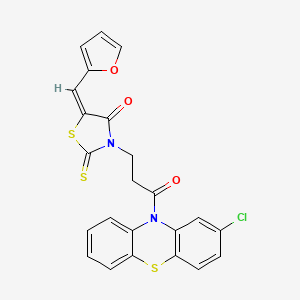

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)